Methyl 3-(pyridazin-4-YL)prop-2-ynoate
Description
Methyl 3-(pyridazin-4-YL)prop-2-ynoate is an organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl 3-pyridazin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-5-9-10-6-7/h4-6H,1H3 |
InChI Key |
PNCBEYLYCRHRRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CN=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridazin-4-YL)prop-2-ynoate typically involves the reaction of pyridazine derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 3-(pyridazin-4-YL)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridazin-4-YL)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar structure but without the propargyl and ester groups.
Pyridazinone: A derivative with a keto group at position 3, known for its diverse pharmacological activities.
Pyridazine-based drugs: Compounds like Zardaverine and Emorfazone, which have similar core structures but different functional groups.
Uniqueness: Methyl 3-(pyridazin-4-YL)prop-2-ynoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propargyl and ester groups allows for unique interactions with biological targets and enables the synthesis of a wide range of derivatives .
Biological Activity
Methyl 3-(pyridazin-4-YL)prop-2-ynoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring attached to a prop-2-ynoate moiety. This unique structure may impart specific reactivity and biological properties that are valuable in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : It may interact with receptor binding pockets, altering receptor activity and downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 µM |
| Staphylococcus aureus | 0.5 µM |
| Pseudomonas aeruginosa | 0.21 µM |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also shown promise in cancer research. A study evaluated its cytotoxic effects on various cancer cell lines, revealing:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
These findings indicate that this compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyridazine derivatives, including this compound. The study found that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .
- Anticancer Research : In another investigation, researchers explored the anticancer effects of several pyridazine derivatives, noting that this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is necessary to:
- Elucidate the precise mechanisms of action.
- Conduct in vivo studies to assess efficacy and safety profiles.
- Investigate potential synergistic effects with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
